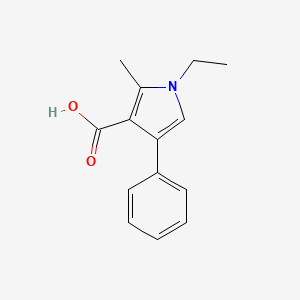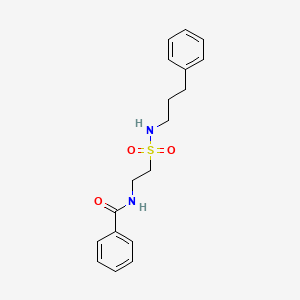![molecular formula C16H15BrN4 B2368943 4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline CAS No. 866157-60-0](/img/structure/B2368943.png)
4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group. It also contains a bromo group (a bromine atom), a methyl group (a carbon atom bonded to three hydrogen atoms), and a 1,2,4-triazolyl group (a type of heterocyclic compound). These types of compounds are often used in the synthesis of pharmaceuticals, dyes, and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the phenyl group, the triazole ring, and the various substituents. The exact structure would depend on the specific locations of these groups on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, it would likely be a solid at room temperature, and its solubility in different solvents would depend on the nature of the functional groups present in the molecule .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Triazole Derivatives
The 1,2,4-triazole motif, similar to the one in the queried compound, is significant in clinical drugs due to its various biological activities. This includes roles in anti-migraine, antiviral, anticancer, and other medications. Derivatives of this motif have been synthesized for potential use in various medical applications (Prasad et al., 2021).
Antimicrobial Activity
Triazole derivatives, similar in structure to the queried compound, have been investigated for their antimicrobial properties. This research contributes to the development of new antimicrobial agents (Jalihal, Sharabasappa, & Kilarimath, 2009).
Antitubercular Activity
Research has also been conducted on similar triazole derivatives for their potential use as antitubercular agents. This area of study is crucial for developing new treatments against tuberculosis (Dighe et al., 2012).
Cancer Cell Growth Inhibition
Some N-substituted arylamides, structurally related to the queried compound, have shown potential in inhibiting cancer cell growth. This opens avenues for cancer treatment research (Stefely et al., 2010).
Chemical and Physical Properties
Spectral Analysis
Spectroscopic investigations, such as FTIR and FTRaman, have been conducted on similar aniline derivatives. These studies are essential for understanding the molecular structure and properties of such compounds (Ramalingam et al., 2010).
Crystal Structure Characterization
The crystal structure of similar Schiff base compounds has been characterized, providing insights into their molecular geometry and potential applications (Wu-lan, 2011).
Additional Applications
Corrosion Inhibition
Triazole derivatives have been evaluated for their use as corrosion inhibitors, highlighting their potential in industrial applications (Chaitra, Mohana, & Tandon, 2015).
Sensor Development
Triazole-based Schiff bases have been explored for detecting toxic aromatic amines, demonstrating their utility in environmental monitoring and safety (Kumar, Tamilarasan, & Sreekanth, 2011).
Fungicidal Activity
Novel triazole derivatives have been synthesized and evaluated for their fungicidal activity, contributing to agricultural chemical research (Bai et al., 2020).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety, such as this one, are known to interact with a broad range of biological targets . These can include various enzymes, receptors, and other proteins, depending on the specific structure and functional groups of the compound.
Mode of Action
1,2,4-triazoles are known to act as ligands for transition metals, forming coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts .
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Compounds containing the 1,2,4-triazole moiety are generally known to be highly soluble in water and other polar solvents , which can influence their absorption and distribution in the body.
Result of Action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of compounds containing the 1,2,4-triazole moiety .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-3-methyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4/c1-12-8-14(4-7-16(12)17)19-9-13-2-5-15(6-3-13)21-11-18-10-20-21/h2-8,10-11,19H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAVSJRPHVNUCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC=C(C=C2)N3C=NC=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2368863.png)
![2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride](/img/structure/B2368866.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2368867.png)

![3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine](/img/structure/B2368870.png)
![Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate](/img/structure/B2368871.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2368874.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2368876.png)
![3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2368878.png)



